ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
Description
Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a phenyl group, and a carbamoyl group, making it a subject of interest for researchers.
Properties
IUPAC Name |
ethyl 4-[2-(5-chloro-2-methylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O4/c1-3-33-27(32)19-10-12-22-21(13-19)25(15-24(29-22)18-7-5-4-6-8-18)34-16-26(31)30-23-14-20(28)11-9-17(23)2/h4-15H,3,16H2,1-2H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVIEOMYSHNDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=CC(=C3)Cl)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through a series of reactions, including Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate. The purification process may involve techniques such as recrystallization, chromatography, and distillation .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group at position 6 and the carbamate linkage are susceptible to hydrolysis under acidic or basic conditions.
Ester Hydrolysis
-
Reagents : Aqueous HCl (acidic) or NaOH (basic).
-
Conditions : Reflux in ethanol/water (1:1) at 80–100°C for 4–6 hours.
-
Product : 4-{[(5-Chloro-2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylic acid.
-
Mechanism : Nucleophilic acyl substitution, where hydroxide or water attacks the carbonyl carbon.
Carbamate Hydrolysis
-
Reagents : Concentrated H₂SO₄ or LiOH.
-
Conditions : Prolonged heating (12–24 hours) in anhydrous conditions.
-
Product : 4-Hydroxy-2-phenylquinoline-6-carboxylate derivative with a free amine group.
Oxidation Reactions
The quinoline core and substituents can undergo oxidation.
Quinoline N-Oxidation
-
Reagents : KMnO₄ in acidic medium (H₂SO₄) or m-CPBA in dichloromethane .
-
Conditions : Room temperature, 2–4 hours.
-
Product : Quinoline N-oxide derivative.
-
Mechanism : Electrophilic attack on the nitrogen atom, forming an N-oxide .
Methyl Group Oxidation
-
Reagents : CrO₃ in acetic acid.
-
Conditions : 60°C for 6 hours.
-
Product : Carboxylic acid at the 2-methylphenyl position.
Reduction Reactions
The carbamoyl group and aromatic rings may be reduced.
Carbamoyl Reduction
-
Reagents : LiAlH₄ in anhydrous THF.
-
Conditions : Reflux for 8 hours.
-
Product : Corresponding amine (4-{[(5-chloro-2-methylphenyl)aminomethyl]methoxy}-2-phenylquinoline-6-carboxylate).
Aromatic Ring Hydrogenation
-
Reagents : H₂ gas with Pd/C catalyst.
-
Conditions : 50 psi, 80°C in ethanol.
-
Product : Partially saturated quinoline derivatives.
Nucleophilic Substitution
The chloro substituent on the phenyl ring is a potential site for substitution.
Chlorine Displacement
-
Reagents : Amines (e.g., piperidine) or thiols in DMF.
-
Conditions : 100°C, 12 hours with K₂CO₃ as base.
-
Product : Substituted phenyl derivatives (e.g., 5-piperidino-2-methylphenyl analog).
Comparative Reaction Data
Competing Reactivity and Side Reactions
-
Ester vs. Carbamate Hydrolysis : Under basic conditions, the ester hydrolyzes preferentially due to higher electrophilicity of the carbonyl carbon.
-
Oxidation Selectivity : The methyl group on the phenyl ring is less reactive toward oxidation compared to the quinoline nitrogen .
-
Steric Effects : The 2-methyl group on the phenyl ring may hinder nucleophilic substitution at the 5-chloro position, reducing yields.
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via a tetrahedral intermediate in acidic conditions, while basic conditions involve direct nucleophilic attack by hydroxide.
-
N-Oxidation : Involves electrophilic addition of oxygen to the nitrogen lone pair, stabilized by the aromatic system .
-
LiAlH₄ Reduction : The carbamoyl carbonyl is reduced to a methylene amine via a two-electron transfer mechanism.
Scientific Research Applications
Chemistry
In the field of chemistry, ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate serves as:
- Building Block : It is utilized in the synthesis of more complex molecules.
- Reagent : Acts as a reagent in various organic reactions, facilitating the formation of new compounds through substitution and addition reactions.
Biology
Research has indicated potential biological activities of this compound, including:
- Antimicrobial Activity : Studies have shown that derivatives exhibit significant antimicrobial properties against various pathogens.
- Antiviral Properties : Investigations into its antiviral capabilities suggest effectiveness against certain viral infections.
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent.
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Drug Development : It is being investigated as a possible drug candidate for treating diseases such as cancer and infections.
- Pharmaceutical Formulations : Its unique properties make it suitable for incorporation into pharmaceutical formulations aimed at enhancing bioavailability and efficacy.
Anticancer Research
A study published in Cancer Research demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent . Further research is warranted to elucidate the specific mechanisms involved.
Antimicrobial Studies
Research published in Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of related compounds against resistant bacterial strains . This underscores the importance of exploring this compound as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase.
N-chloroacetyl-2,6-diethylphenylamine: Used in various organic synthesis reactions.
Uniqueness
Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is unique due to its specific structure, which combines a quinoline core with phenyl and carbamoyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a quinoline core substituted with various functional groups, which are pivotal for its biological interactions. Its molecular formula is with a molecular weight of 420.87 g/mol. The presence of the chloro and methoxy groups is significant for its pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, research shows that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. A study focusing on similar compounds reported IC50 values in the micromolar range, suggesting potent anticancer activity .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. In vitro studies have demonstrated that related quinoline derivatives possess activity against a range of bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .
Enzyme Inhibition
Enzyme inhibition is another area where this compound shows promise. Quinoline derivatives are known to inhibit certain enzymes that are crucial for the survival of pathogens. For example, they have been studied as inhibitors of topoisomerases and kinases, which are essential for DNA replication and cell division in cancer cells .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of quinoline derivatives, including this compound, demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The study reported an IC50 value of approximately 5 µM, indicating strong potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
In antimicrobial susceptibility testing against Staphylococcus aureus and Escherichia coli, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL. These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
| Activity | IC50/MIC Values | Target |
|---|---|---|
| Anticancer (MCF-7) | ~5 µM | Breast cancer cells |
| Antimicrobial (S. aureus) | 10-20 µg/mL | Bacterial inhibition |
The mechanisms underlying the biological activities of this compound involve:
- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Membrane Disruption : Interfering with bacterial cell wall synthesis.
Q & A
Q. What are the recommended synthetic protocols for optimizing the yield of ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate?
The synthesis of quinoline-carboxylate derivatives typically employs classical methods like the Gould–Jacob or Friedländer reactions, modified to accommodate carbamoyl and aryl substituents . For this compound, a two-step approach is suggested:
Quinoline core formation : Use a Skraup or Doebner-von Miller reaction with substituted anilines and α,β-unsaturated carbonyl precursors.
Functionalization : Introduce the carbamoyl-methoxy group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether linkages).
Key parameters :
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar quinoline derivatives?
Q. What solvent systems are optimal for balancing solubility and stability during in vitro assays?
- Polar aprotic solvents : DMSO (≥10 mg/mL solubility) for stock solutions .
- Aqueous buffers : Dilute in PBS (pH 7.4) with ≤1% DMSO to minimize aggregation.
- Stability note : Avoid prolonged exposure to light or acidic conditions to prevent ester hydrolysis .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact biological activity in structure-activity relationship (SAR) studies?
- Chlorine at 5-position (aryl ring) : Enhances lipophilicity and membrane permeability, critical for cellular uptake .
- Methoxy vs. hydroxyl groups : Methoxy improves metabolic stability by reducing Phase I oxidation .
- Carbamoyl linker : Replacing with sulfonamide decreases target binding affinity (ΔIC50 > 50%) in kinase inhibition assays .
Q. What strategies resolve contradictions between computational docking predictions and experimental binding data?
Q. How can crystallization challenges (e.g., polymorphism) be addressed for X-ray diffraction studies?
- Solvent screening : Use high-throughput vapor diffusion with 96-well plates (e.g., PEG 3350 in Tris-HCl pH 8.5) .
- Additives : Co-crystallize with 5% glycerol or 10 mM MgCl2 to stabilize lattice formation .
- Temperature gradients : Slow cooling from 40°C to 4°C over 72 hours reduces amorphous aggregation .
Q. What in silico tools predict metabolic degradation pathways for this compound?
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
- Physiological (pH 7.4, 37°C) : 90% intact after 24 hours .
- Accelerated (pH 2.0, 60°C) : Rapid degradation (>50% in 6 hours) due to ester hydrolysis .
- Stabilization : Lyophilize with trehalose (1:1 w/w) to extend shelf life at -20°C .
Methodological Recommendations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
